4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety, which is further functionalized with a 2-methoxy-5-methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or other cyclic or acyclic precursors.
Introduction of the Sulfonyl Group: The 2-methoxy-5-methylphenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Coupling with Pyrimidine: The final step involves coupling the functionalized pyrrolidine with a pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or acid, while reduction of the sulfonyl group would yield a sulfide.
Scientific Research Applications
4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol have similar structural features and biological activities.
Pyrimidine Derivatives: Other pyrimidine-based compounds, such as those used in antiviral or anticancer therapies, share similar mechanisms of action.
Uniqueness
What sets 4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine apart is the combination of the sulfonyl group with the pyrrolidine and pyrimidine rings, which provides a unique set of chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds.
Properties
IUPAC Name |
4-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-3-4-14(22-2)15(9-12)24(20,21)19-8-6-13(10-19)23-16-5-7-17-11-18-16/h3-5,7,9,11,13H,6,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGJAKNZPADSHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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